molecular formula C11H11F3N2O3 B6607006 2-Amino-2-(2-methoxyphenyl)acetonitrile,trifluoroaceticacid CAS No. 2839157-03-6

2-Amino-2-(2-methoxyphenyl)acetonitrile,trifluoroaceticacid

Cat. No.: B6607006
CAS No.: 2839157-03-6
M. Wt: 276.21 g/mol
InChI Key: BLPNOPSMCOGRRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(2-methoxyphenyl)acetonitrile, trifluoroacetic acid is a compound with the molecular formula C9H10N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a methoxyphenyl group, and an acetonitrile group, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile typically involves the reaction of 2-methoxybenzaldehyde with ammonium acetate and potassium cyanide. The reaction is carried out in an organic solvent such as ethanol under reflux conditions. The resulting product is then purified through recrystallization to obtain the desired compound with high purity .

Industrial Production Methods

In industrial settings, the production of 2-Amino-2-(2-methoxyphenyl)acetonitrile may involve large-scale reactions using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and distillation ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-methoxyphenyl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(2-methoxyphenyl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. It may also interact with cellular receptors, leading to changes in cellular signaling and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-hydroxyphenyl)acetonitrile
  • 2-Amino-2-(2-chlorophenyl)acetonitrile
  • 2-Amino-2-(2-nitrophenyl)acetonitrile

Uniqueness

2-Amino-2-(2-methoxyphenyl)acetonitrile is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry .

Properties

IUPAC Name

2-amino-2-(2-methoxyphenyl)acetonitrile;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.C2HF3O2/c1-12-9-5-3-2-4-7(9)8(11)6-10;3-2(4,5)1(6)7/h2-5,8H,11H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPNOPSMCOGRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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